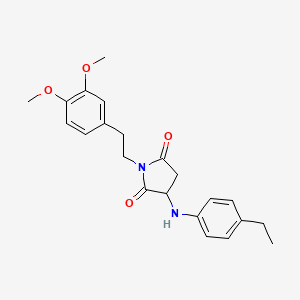

1-(3,4-Dimethoxyphenethyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dimethoxyphenethyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione, commonly known as Ephenidine, is a dissociative drug that is classified as a NMDA receptor antagonist. It was first synthesized in the 1950s and was used in scientific research to study the NMDA receptor and its role in various physiological and pathological conditions. Ephenidine has been shown to have potential therapeutic applications in the treatment of chronic pain, depression, and anxiety disorders.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

- Synthetic Methodologies : The compound and its derivatives have been explored in synthetic organic chemistry for constructing complex molecular structures. For instance, Fan et al. (2009) presented a one-pot oxidative decarboxylation-Friedel—Crafts reaction, highlighting the compound's utility in synthesizing acyclic α-amino acid derivatives, demonstrating its role in facilitating complex transformations (Fan, Li, & Wang, 2009).

Photoluminescent Materials

- Electronic and Photoluminescent Applications : The structural features of compounds similar to "1-(3,4-Dimethoxyphenethyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione" make them suitable for inclusion in electronic and photoluminescent materials. Beyerlein & Tieke (2000) described the synthesis of π-conjugated polymers containing related structural motifs, highlighting their application in creating materials with strong photoluminescence and potential for electronic applications (Beyerlein & Tieke, 2000).

Drug Design and Biochemical Evaluation

- Biochemical Evaluation : Analogues of the compound have been synthesized and evaluated for their biochemical activities. Daly et al. (1986) prepared a series of (aminophenyl)pyrrolidine-2,5-diones, evaluating their inhibitory activity towards human placental aromatase and bovine adrenal cholesterol side chain cleavage enzyme systems. Their work provides insights into the compound's potential for developing selective enzyme inhibitors (Daly, Jones, Nicholls, Smith, Rowlands, & Bunnett, 1986).

Material Science and Polymer Chemistry

- Polymer Synthesis : Compounds containing the pyrrolidine-2,5-dione scaffold are used in the synthesis of novel polymers. Yan et al. (2011) reported the synthesis of soluble polyimides based on a novel pyridine-containing diamine, demonstrating the utility of related structures in creating materials with good thermal stability, mechanical properties, and low water uptake (Yan, Chen, Yang, Chen, Huang, Xu, Yeung, & Yi, 2011).

Propiedades

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-ethylanilino)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-15-5-8-17(9-6-15)23-18-14-21(25)24(22(18)26)12-11-16-7-10-19(27-2)20(13-16)28-3/h5-10,13,18,23H,4,11-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORXJRSIJHADJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxyphenethyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2708033.png)

![N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide](/img/structure/B2708038.png)

![9-ethoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2708039.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2708040.png)

![N-[3-Oxo-3-(3,3,5,5-tetramethylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2708048.png)

![(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B2708049.png)

![2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2708051.png)